molecular formula C8H5BrClF3 B1380041 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene CAS No. 1214339-27-1

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1380041
CAS No.: 1214339-27-1
M. Wt: 273.48 g/mol
InChI Key: MVQAOAPRDSGKGK-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a chloromethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-(chloromethyl)-2-(trifluoromethyl)toluene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products such as 1-amino-4-(chloromethyl)-2-(trifluoromethyl)benzene or 1-thio-4-(chloromethyl)-2-(trifluoromethyl)benzene.

    Electrophilic Substitution: Products such as 1-bromo-4-(chloromethyl)-2-(trifluoromethyl)-3-nitrobenzene.

    Oxidation and Reduction: Products such as 1-bromo-4-(carboxymethyl)-2-(trifluoromethyl)benzene or 1-bromo-4-(methyl)-2-(trifluoromethyl)benzene.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to penetrate biological membranes and interact with intracellular targets. The bromine and chloromethyl groups can participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(chloromethyl)benzene
  • 1-Bromo-4-(trifluoromethylthio)benzene

Uniqueness

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both a chloromethyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form diverse derivatives. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQAOAPRDSGKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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